molecular formula C23H49N B8216332 12-Tricosanamine

12-Tricosanamine

Cat. No.: B8216332
M. Wt: 339.6 g/mol
InChI Key: YQSUNFGPTVHTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a long-chain primary amine, characterized by a 23-carbon aliphatic chain with an amine group attached to the 12th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Tricosanamine can be synthesized through the reduction of 12-Tricosanone. The typical synthetic route involves the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction is carried out under inert atmosphere conditions and refluxed for a specified period . The general reaction conditions are as follows:

    Reagents: 12-Tricosanone, ammonium acetate, sodium cyanoborohydride

    Solvent: Methanol

    Temperature: Room temperature to 30°C

    Duration: 16 to 48 hours

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 12-Tricosanamine undergoes various chemical reactions, including:

    Reduction: The reduction of 12-Tricosanone to this compound using sodium cyanoborohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions:

    Reduction: Sodium cyanoborohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products:

    Reduction: this compound

    Substitution: Various alkylated or acylated derivatives

    Oxidation: Nitroso or nitro derivatives

Scientific Research Applications

12-Tricosanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 12-Tricosanamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s biological activity and its role in chemical reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long aliphatic chain and primary amine group, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

tricosan-12-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h23H,3-22,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSUNFGPTVHTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCCCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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